

An In-depth Technical Guide to 6-Methoxypyrazine-2-carboxylic Acid

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Compound of Interest

Compound Name: 6-Methoxypyrazine-2-carboxylic acid

Cat. No.: B183360

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **6-Methoxypyrazine-2-carboxylic acid**, a heterocyclic compound of interest in pharmaceutical and chemical research. The guide details its chemical and physical properties, outlines experimental protocols for its synthesis and analysis, and discusses its biological context.

Core Chemical Properties and Identifiers

6-Methoxypyrazine-2-carboxylic acid is a substituted pyrazine derivative. The pyrazine ring is a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4.^[1] This core structure is found in numerous biologically active molecules and is a key intermediate in the synthesis of various compounds.^{[2][3]}

Table 1: Compound Identification

Identifier	Value
CAS Number	24005-61-6[4]
IUPAC Name	6-methoxypyrazine-2-carboxylic acid[4]
Molecular Formula	C ₆ H ₆ N ₂ O ₃ [4]
Molecular Weight	154.12 g/mol [5]
InChI Key	RWGSCFHUIFPLEI-UHFFFAOYSA-N[4]
SMILES	COC1=NC(=CN=C1)C(O)=O[4]
Synonyms	6-methoxy-2-pyrazinecarboxylic acid

Table 2: Physicochemical Properties

Property	Value	Source
Physical State	Solid, powder or crystals	[2]
Appearance	Pale cream to white	[2]
Melting Point	176-181 °C	Alfa Chemistry
Boiling Point	Decomposes near melting point	[6][7]
Flash Point	144.3 °C	Alfa Chemistry
Density	1.371 g/cm ³	Alfa Chemistry
Purity (Typical)	≥95% to ≥97%	[5]

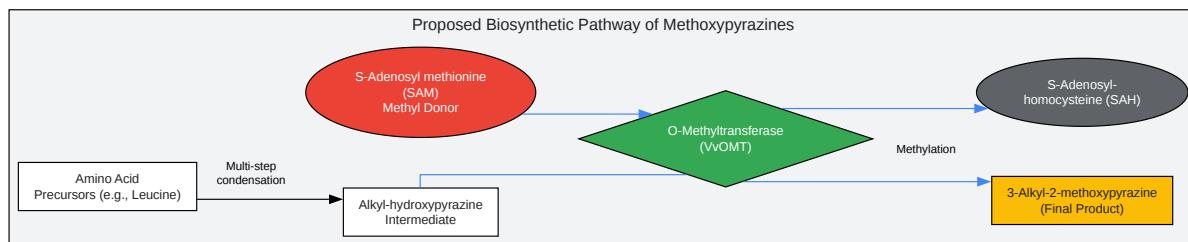
Note on Boiling Point: Many sources list the boiling point in the same range as the melting point. This typically indicates that the compound decomposes at or near its melting temperature under atmospheric pressure, a common behavior for complex organic acids.[6][7]

Biological and Pharmaceutical Context

Pyrazine derivatives exhibit a wide range of biological activities, including antimycobacterial and antifungal properties.[8] They are significant in medicinal chemistry and drug discovery.[8]

Specifically, pyrazinecarboxylic acid amides are known for their biological activities, and substitutions on the pyrazine ring are crucial for modulating these effects.^[8]

Methoxypyrazines are also well-known as potent aroma compounds found in nature, such as in grapes and bell peppers, where they contribute to vegetative or "green" sensory notes.^[1] The biosynthesis of these compounds in plants involves the methylation of a hydroxypyrazine precursor, a reaction catalyzed by O-methyltransferase enzymes.



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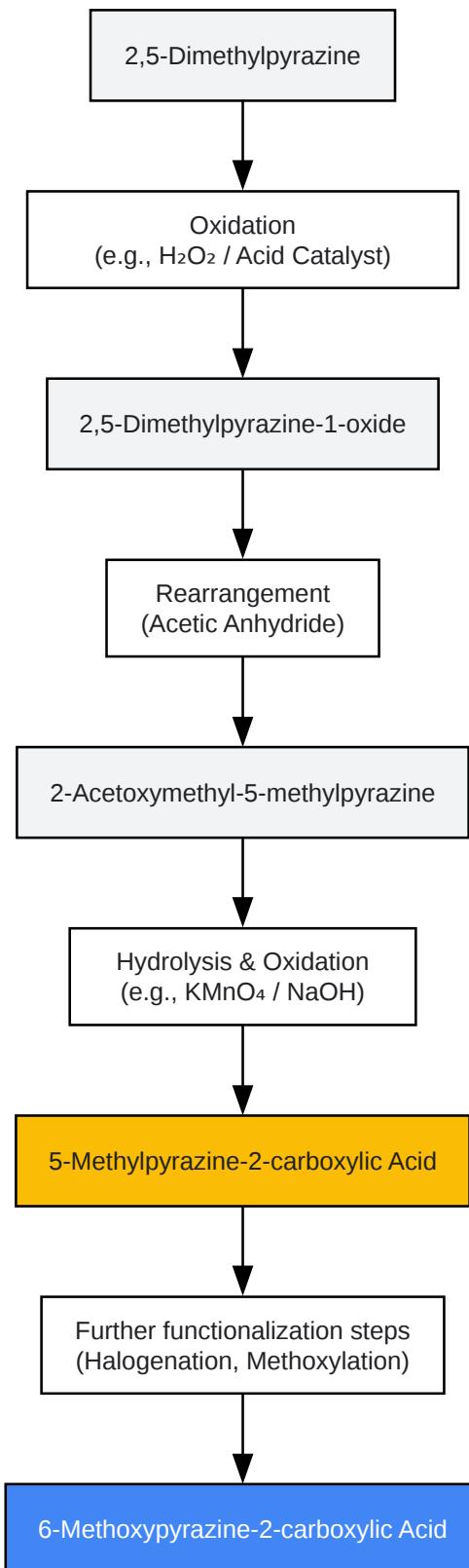
Final enzymatic step in the biosynthesis of methoxypyrazines.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of **6-Methoxypyrazine-2-carboxylic acid**.

Generalized Synthesis Protocol

While a specific, peer-reviewed synthesis for **6-Methoxypyrazine-2-carboxylic acid** is not readily available, a plausible route can be adapted from established methods for analogous pyrazine-2-carboxylic acids.^[9] The following protocol describes a potential multi-step synthesis starting from 2,5-dimethylpyrazine.



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A potential workflow for synthesizing pyrazine carboxylic acids.

- Objective: To synthesize **6-Methoxypyrazine-2-carboxylic acid**.
- Materials: 5-Methylpyrazine-2-carboxylic acid (intermediate), Thionyl chloride (SOCl_2), Methanol (MeOH), Sodium methoxide (NaOMe), Dichloromethane (DCM), Diethyl ether, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO_3), Anhydrous magnesium sulfate (MgSO_4).
- Procedure:
 - Step 1: Acyl Chloride Formation. In a round-bottom flask under an inert atmosphere (N_2), suspend 5-Methylpyrazine-2-carboxylic acid in an excess of thionyl chloride. Reflux the mixture for 2-3 hours until the solution becomes clear. Remove the excess thionyl chloride under reduced pressure to yield the crude 5-methylpyrazine-2-carbonyl chloride.
 - Step 2: Esterification. Dissolve the crude acyl chloride in anhydrous DCM and cool the flask to $0\text{ }^\circ\text{C}$ in an ice bath. Slowly add anhydrous methanol (1.5 equivalents) dropwise with stirring. Allow the reaction to warm to room temperature and stir for 4-6 hours.
 - Step 3: Work-up & Purification. Quench the reaction by slowly adding saturated aqueous NaHCO_3 solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield the methyl 5-methylpyrazine-2-carboxylate. Purify via column chromatography if necessary.
 - Step 4: Methoxylation (Illustrative). This step is hypothetical and requires experimental validation. A subsequent halogenation of the methyl group followed by nucleophilic substitution with sodium methoxide could potentially yield the desired 6-methoxy derivative, followed by hydrolysis of the ester to the carboxylic acid.
- Safety Precautions: Thionyl chloride is highly corrosive and reacts violently with water. All manipulations must be performed in a well-ventilated fume hood using appropriate personal protective equipment (gloves, safety glasses, lab coat).

Spectroscopic Analysis Protocols

The following are generalized protocols for acquiring spectroscopic data for **6-Methoxypyrazine-2-carboxylic acid**.^[10]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set spectral width to 0-14 ppm.
 - Expected Signals: A singlet for the methoxy (-OCH₃) protons (approx. 3.9-4.1 ppm), two singlets or doublets for the two aromatic protons on the pyrazine ring (approx. 8.0-9.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm, may be solvent-dependent or exchangeable).
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set spectral width to 0-200 ppm.
 - Expected Signals: A signal for the methoxy carbon (approx. 55-60 ppm), signals for the pyrazine ring carbons (approx. 130-165 ppm), and a signal for the carbonyl carbon of the carboxylic acid (approx. 165-175 ppm).

2. Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: Use Attenuated Total Reflectance (ATR) by placing a small amount of the solid sample directly onto the ATR crystal. Alternatively, prepare a KBr pellet.
- Instrumentation: Use a standard FTIR spectrometer.
- Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
- Expected Absorption Bands:

- O-H Stretch (Carboxylic Acid): A very broad band from \sim 3300 cm^{-1} to 2500 cm^{-1} .
- C-H Stretch (Aromatic/Methyl): Bands around \sim 3100-3000 cm^{-1} and \sim 2950-2850 cm^{-1} .
- C=O Stretch (Carbonyl): An intense, sharp band around 1720-1680 cm^{-1} .
- C=N and C=C Stretch (Aromatic Ring): Multiple bands in the 1600-1400 cm^{-1} region.
- C-O Stretch (Ether and Acid): Bands in the 1300-1000 cm^{-1} region.

3. Mass Spectrometry (MS)

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent like methanol or acetonitrile.
- Instrumentation: Employ a mass spectrometer with an Electrospray Ionization (ESI) or Electron Impact (EI) source.
- Data Acquisition:
 - ESI-MS: Acquire spectra in both positive and negative ion modes. Expect to see the protonated molecule $[\text{M}+\text{H}]^+$ at m/z 155.04 and the deprotonated molecule $[\text{M}-\text{H}]^-$ at m/z 153.03.
 - EI-MS: Expect to see the molecular ion peak (M^+) at m/z 154. Fragmentation may involve the loss of the methoxy group ($-\bullet\text{OCH}_3$, M-31) or the carboxylic acid group ($-\bullet\text{COOH}$, M-45).

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